N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine

Description

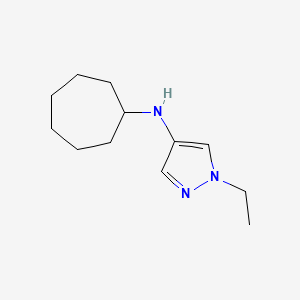

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a cycloheptyl group attached to the amine at position 4, an ethyl substituent at position 1, and a hydrogen atom at position 3 of the pyrazole ring. This discontinuation may reflect challenges in synthesis, scalability, or a lack of identified applications.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-cycloheptyl-1-ethylpyrazol-4-amine |

InChI |

InChI=1S/C12H21N3/c1-2-15-10-12(9-13-15)14-11-7-5-3-4-6-8-11/h9-11,14H,2-8H2,1H3 |

InChI Key |

QFMZKLNPQORRER-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of cycloheptylamine with ethyl-pyrazole under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine is an organic compound with a molecular weight of approximately 218.30 g/mol and the molecular formula . The pyrazole moiety in its structure suggests potential biological activity, making it interesting for medicinal chemistry and related fields.

Scientific Research Applications

this compound's applications span multiple scientific domains, including medicinal chemistry, materials science, and agrochemistry. Its versatility arises from its unique structural and chemical properties, making it a valuable candidate for further research.

Medicinal Chemistry

this compound is a subject of interest in medicinal chemistry because compounds containing pyrazole rings are known for diverse pharmacological properties . It can serve as a lead compound for drug development targeting various diseases due to its biological activity. Specific applications and activities may vary based on its structural characteristics and the presence of functional groups.

Pyrazole-based compounds, including aminopyrazoles, have been studied as active agents in different therapeutic areas . For example, certain aminopyrazoles have shown good inhibition of proliferation on liver and cervical cancer cells without toxicity to healthy cells . Inserting different alkyl and aryl moieties at position N1 of the pyrazole can lead to a loss of antiproliferative activity against tested cell lines . Other 4-aminopyrazoles have demonstrated anticonvulsant activity, with the distance between the exocyclic NH2 group and the endocyclic NH being important for this type of pharmacological activity . Some have been patented as keratin dyeing agents, showing the importance of this scaffold in industry . Additionally, some have shown anticancer activity against HeLa cells and moderate toxicity on human dermal fibroblasts, while N-unsubstituted 4APs and their hydrochlorides showed good antioxidant properties .

Synthesis and Modification

this compound can be synthesized through various methods that allow for the efficient production and modification of its structure for enhanced activity. These reactions allow modification of the compound's structure, potentially enhancing its biological properties or enabling the synthesis of analogs.

Interaction Studies

Interaction studies often focus on its binding affinity to various biological targets. Techniques such as binding assays, enzyme inhibition assays, and cell-based assays are used. These studies help elucidate the pharmacodynamics and pharmacokinetics, guiding further development in medicinal chemistry.

Structural Features and Similarity

The uniqueness of this compound lies in its specific substitution pattern on the cycloheptyl ring combined with the presence of the pyrazole moiety. This structural arrangement imparts distinct chemical reactivity and biological properties compared to similar compounds. The table below shows compounds with similar structures:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine | Methyl group on cyclohexane | 0.91 |

| 1-(2-propylcyclohexyl)-1H-pyrazol-4-amines | Propyl group on cyclohexane | 0.90 |

| 1-(tert-butyl)-1H-pyrazol-4-amines | Tert-butyl group instead of ethyl | 0.89 |

| 1-cyclopropyl-1H-pyrazol-4-amines | Cyclopropyl group replacing cycloheptyl | 0.92 |

| 1-isopropyl - 1H-pyrazol - 4 - amines | Isopropyl group on the pyrazole structure | 0.91 |

Mechanism of Action

The mechanism by which N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs of N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine, focusing on substituent variations and their implications:

Key Observations:

- Cycloalkyl vs. In contrast, aryl groups (e.g., pyridinyl, trifluoromethylbenzyl) introduce electronic effects, influencing binding interactions .

Physicochemical and Spectral Data

- Melting Points : The cyclopropyl analog exhibits a defined melting point (104–107°C), while data for the cycloheptyl derivative are absent .

- Spectroscopy : HRMS and NMR data confirm molecular structures in analogs (e.g., m/z 215 for the cyclopropyl derivative) . For the target compound, spectral characterization is unavailable.

Biological Activity

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its stability and ability to interact with various biological targets. The molecular formula is with a molecular weight of approximately 218.30 g/mol. The unique cycloheptyl substituent contributes to its distinct chemical reactivity and biological properties.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

- Pyrazole derivatives, including this compound, have shown effectiveness against various bacterial and fungal strains. Research indicates that compounds with similar structures can inhibit the growth of pathogens such as E. coli and S. aureus .

2. Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes. This mechanism is common among pyrazole derivatives, which often serve as COX inhibitors, leading to reduced inflammation .

3. Anticancer Potential

- This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have indicated significant cytotoxicity against liver (HepG2) and cervical (HeLa) cancer cells, with IC50 values suggesting effective growth inhibition .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

The compound's ability to form hydrogen bonds and interact with active sites on these targets enhances its pharmacological profile.

Case Studies

Several studies have documented the effects of this compound:

- Antimicrobial Study : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Cancer Cell Line Study : In vitro experiments revealed that the compound significantly inhibited the proliferation of HepG2 and HeLa cells, with growth inhibition percentages exceeding 50% at specific concentrations .

- Inflammation Model : In animal models, compounds with similar structures showed reduced levels of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.